

Crystal Structure of 2-(Trifluoromethyl)cinnamic Acid: Data Not Publicly Available

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)cinnamic acid

Cat. No.: B1215256

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As of December 2025, the complete crystal structure of **2-(Trifluoromethyl)cinnamic acid**, including its crystallographic information file (CIF), has not been reported in publicly accessible scientific literature or databases. Despite a thorough search of chemical and crystallographic repositories, the specific data required for a detailed technical analysis of its solid-state structure—such as unit cell dimensions, space group, and atomic coordinates—is not available.

This technical guide will therefore outline the information that would be presented had the crystal structure been determined and will provide available data on the synthesis and general properties of the compound, drawing parallels with related, structurally characterized cinnamic acid derivatives. This document is intended for researchers, scientists, and drug development professionals who have an interest in the solid-state properties of fluorinated cinnamic acids.

Overview and Significance

2-(Trifluoromethyl)cinnamic acid is a halogenated derivative of cinnamic acid, a well-known organic compound. The presence of the trifluoromethyl (-CF₃) group at the ortho-position of the phenyl ring is expected to significantly influence its physicochemical properties, including its lipophilicity, metabolic stability, and crystal packing, making it a molecule of interest in pharmaceutical and materials science research.^[1] In drug development, the -CF₃ group is a common substituent used to enhance the biological activity and pharmacokinetic profile of lead compounds.^[1] Understanding the three-dimensional arrangement of molecules in the crystalline state is crucial for controlling solid-state properties such as solubility, dissolution rate, and stability, which are critical parameters in drug formulation.

Hypothetical Crystal Structure Analysis

A complete crystallographic study would provide the following key data points, which would typically be summarized in tabular format for clarity and comparative analysis.

Table 1: Hypothetical Crystallographic Data for 2-(Trifluoromethyl)cinnamic Acid

Parameter	Expected Data Type	Description
Chemical Formula	String	C ₁₀ H ₇ F ₃ O ₂
Molecular Weight	g/mol	216.16
Crystal System	e.g., Monoclinic	The crystal system to which the unit cell belongs.
Space Group	e.g., P2 ₁ /c	The symmetry of the crystal lattice.
a, b, c (Å)	Float	The lengths of the unit cell axes.
α, β, γ (°)	Float	The angles of the unit cell.
Volume (Å ³)	Float	The volume of the unit cell.
Z	Integer	The number of molecules per unit cell.
Calculated Density (g/cm ³)	Float	The theoretical density of the crystal.
R-factor (%)	Float	A measure of the agreement between the crystallographic model and the data.

Table 2: Hypothetical Key Intermolecular Interactions

Interaction Type	Donor-Acceptor Atoms	Distance (Å)	Angle (°)	Symmetry Operation
Hydrogen Bond	O-H...O	~2.6 - 2.8	~170 - 180	e.g., -x, -y, -z
C-H...O	C-H...O	~3.2 - 3.5	~140 - 160	e.g., x, y, z-1
C-H...F	C-H...F	~3.0 - 3.4	~130 - 150	e.g., -x, y, -z+1/2
π - π Stacking	Centroid-Centroid	~3.5 - 4.0	-	e.g., x, y+1, z

Experimental Protocols

The determination of a crystal structure and the synthesis of the compound involve distinct experimental procedures.

Synthesis and Crystallization

While the crystal structure for the ortho-isomer is unavailable, synthetic routes for the related meta-substituted isomer, 3-(trifluoromethyl)cinnamic acid, have been documented and provide a likely template for the synthesis of the title compound. A common method is the Knoevenagel condensation.[\[2\]](#)

Protocol for the Synthesis of Trifluoromethyl-Substituted Cinnamic Acids (Adapted from protocols for the meta-isomer):

- Reaction Setup: To a solution of the corresponding trifluoromethylbenzaldehyde (e.g., 2-(trifluoromethyl)benzaldehyde) in a suitable solvent such as pyridine, add malonic acid.[\[3\]](#)[\[4\]](#)
- Catalysis: Add a catalytic amount of a base, such as piperidine.[\[3\]](#)[\[4\]](#)
- Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[\[3\]](#)
- Workup: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.[\[4\]](#)

- **Purification and Crystallization:** The solid product is collected by filtration, washed with water, and dried. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents). The choice of solvent can be critical in obtaining high-quality crystals.

Single-Crystal X-ray Diffraction

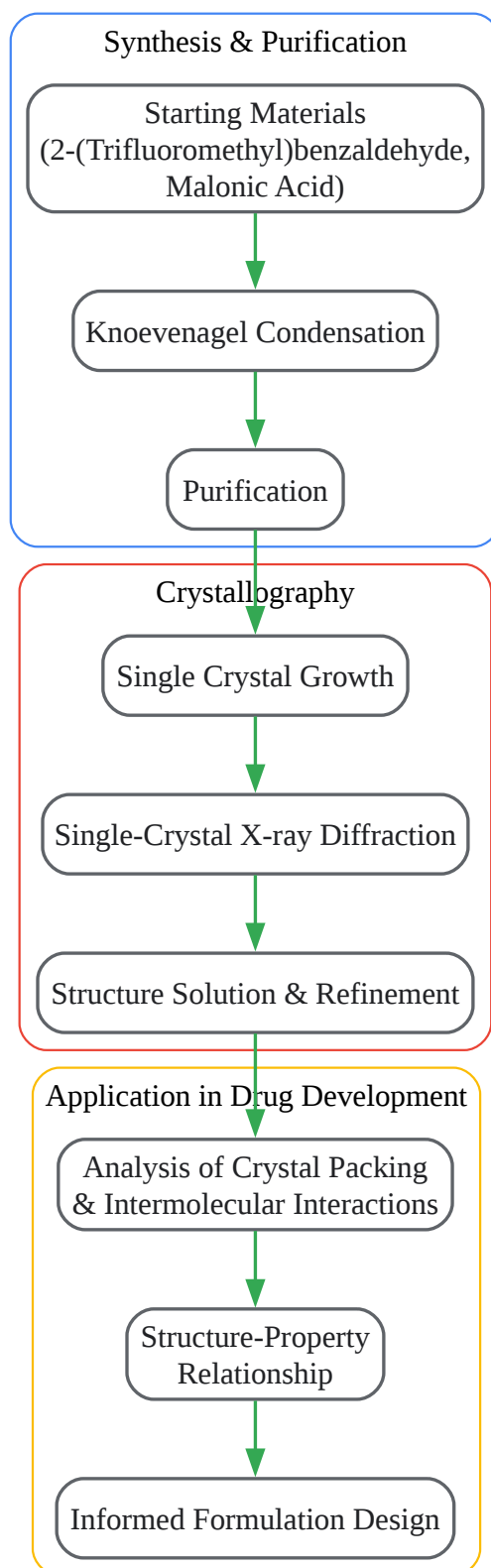
This is the definitive method for determining the crystal structure of a compound.

General Protocol for Single-Crystal X-ray Diffraction:

- **Crystal Mounting:** A suitable single crystal of high quality is mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100-150 K) to reduce thermal motion. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F^2 .

Logical Workflow and Relationships

The process from synthesis to structural elucidation and its application in drug development follows a logical progression.



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